Ethyl 3-(acetyl-thio)-2-methylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
142148-04-7 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 3-acetylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C8H14O3S/c1-4-11-8(10)6(2)5-12-7(3)9/h6H,4-5H2,1-3H3 |
InChI Key |
SIHZGXAHFFTEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CSC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Acetyl Thio 2 Methylpropanoate and Analogues
Direct Synthetic Pathways
Direct pathways focus on constructing the core structure of the target molecule, incorporating the thioacetyl group and the propanoate backbone in a single key step.
Michael-Type Addition Strategies
The Thia-Michael addition, a conjugate 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound, represents a highly efficient and atom-economical method for forming the required carbon-sulfur bond. nih.govsemanticscholar.org This reaction can be performed under various conditions, including catalyst-free, base-catalyzed, or acid-catalyzed systems. semanticscholar.orgsrce.hr
A primary route to the 3-(acetyl-thio)-2-methylpropanoate structure involves the direct addition of thiolacetic acid across the double bond of an ethyl 2-methyl-2-propenoate (ethyl methacrylate). This reaction proceeds via a Michael-type addition mechanism, where the nucleophilic sulfur of thiolacetic acid attacks the β-carbon of the α,β-unsaturated ester.
A well-documented analogous synthesis is the reaction between thiolacetic acid and methacrylic acid to form 3-(acetylthio)-2-methylpropanoic acid, the carboxylic acid precursor to the target ethyl ester. In a typical procedure, a mixture of thiolacetic acid and methacrylic acid is heated and then allowed to react over several hours to ensure completion. prepchem.com The resulting product, 3-acetylthio-2-methylpropanoic acid, is then isolated by vacuum distillation. prepchem.com This method can be directly adapted to the synthesis of the ethyl ester by substituting methacrylic acid with ethyl 2-methyl-2-propenoate.
Table 1: Synthesis of 3-(acetylthio)-2-methylpropanoic acid via Michael Addition prepchem.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Thiolacetic Acid | Methacrylic Acid | Heat (steam bath), 1 hr; Room Temp, 18 hrs | 3-(acetylthio)-2-methylpropanoic acid | ~79% |
The Michael-type addition strategy can be extended to the synthesis of analogous thioether esters by using different α,β-unsaturated esters. For example, the reaction of thiolacetic acid with ethyl crotonate (ethyl (E)-but-2-enoate) would yield ethyl 3-(acetylthio)butanoate. In this reaction, the thiol adds to the conjugated system of the crotonate ester. While the methyl group in the crotonate is at the β-position (C3) rather than the α-position (C2) as in methylacrylates, the fundamental mechanism of conjugate addition remains the same. The reaction is a versatile method for creating a variety of β-thioether ester compounds.
Table 2: Representative Michael Addition to a Crotonate Ester
| Reactant 1 | Reactant 2 | Conditions | Product |
| Thiolacetic Acid | Ethyl Crotonate | Base or Lewis acid catalyst, or neat | Ethyl 3-(acetylthio)butanoate |
General Thioether Formation Approaches
An alternative to the Michael addition is the formation of the thioether linkage through a nucleophilic substitution reaction (SN2). This approach involves reacting a suitable propanoate derivative, which contains a leaving group at the 3-position, with a salt of thiolacetic acid. A common salt used for this purpose is potassium thioacetate (B1230152). wikipedia.org
Table 3: Thioether Formation via Nucleophilic Substitution
| Substrate | Nucleophile | Conditions | Product |
| Ethyl 3-bromo-2-methylpropanoate | Potassium Thioacetate | Polar aprotic solvent (e.g., DMF, Acetone) | Ethyl 3-(acetyl-thio)-2-methylpropanoate |
Derivatization and Analogous Synthesis
These methods involve the synthesis of a precursor molecule which is then converted into the final target compound in a subsequent step.
Esterification Reactions for Ethyl Ester Formation
This approach involves a two-step process where the thioether carboxylic acid is first synthesized, followed by its conversion to the desired ethyl ester. As described previously, 3-(acetylthio)-2-methylpropanoic acid can be readily synthesized via the Michael addition of thiolacetic acid to methacrylic acid. prepchem.com
The second step is the esterification of the resulting carboxylic acid. A standard method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester product. The water formed during the reaction is often removed to improve the yield. This two-step process provides a robust and highly adaptable route to the final product.
Table 4: Esterification of 3-(acetylthio)-2-methylpropanoic acid
| Substrate | Reagent | Catalyst | Product |
| 3-(acetylthio)-2-methylpropanoic acid | Ethanol | Sulfuric Acid (catalytic) | This compound |
Nucleophilic Substitution Pathways in Thioester and Ester Synthesis
The synthesis of thioesters like this compound often involves nucleophilic substitution reactions. A common method is the reaction of a thiol with a carboxylic acid or its derivative. For instance, thioesters can be formed by the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org Another prevalent route involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org
A key precursor, ethyl 3-mercaptopropionate, is synthesized via the addition of hydrogen sulfide (B99878) to a corresponding acrylic acid ester. nih.govgoogle.com This mercapto ester can then undergo nucleophilic substitution.
One direct pathway to thioesters is the alkylation of a thiocarboxylate salt. For example, potassium thioacetate can be alkylated to produce thioacetate esters. wikipedia.org In the context of this compound, this would involve the reaction of a suitable ethyl 2-methylpropanoate (B1197409) derivative, substituted with a leaving group at the 3-position, with a thioacetate salt.
Furthermore, thioesterification can be achieved through the Mitsunobu reaction, using thioacetic acid on an alcohol. wikipedia.org A one-pot, solventless reaction has also been developed to convert various alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid. nih.gov
Biochemically, thioester formation often proceeds through the activation of a carboxylate to an acyl phosphate, which then undergoes acyl substitution with a thiol nucleophile, such as Coenzyme A. libretexts.org
Alkylation Reactions for Structural Elaboration
Alkylation is a fundamental process for building the carbon framework and introducing functional groups in the synthesis of thioesters. organic-chemistry.org In the synthesis of this compound, alkylation can be envisioned at several stages. For instance, the precursor ethyl 3-mercapto-2-methylpropanoate can be S-alkylated. nih.gov
A common route to thioesters involves the alkylation of potassium thioacetate with an appropriate alkyl halide. wikipedia.org This method is a direct application of alkylation for thioester synthesis. organic-chemistry.org Additionally, a visible-light-mediated deaminative thioesterification of amino acid-derived Katritzky salts with thiobenzoic acid provides α-mercapto acid derivatives under mild conditions, showcasing a modern approach to forming the crucial C-S bond via radical processes. organic-chemistry.org
The design of thioester bioisosteres, such as 3-sulfanyl-oxetanes, has been achieved through a lithium-catalyzed thiol alkylation with alcohol substrates. nih.gov This highlights the versatility of alkylation reactions in creating structurally related compounds.
Condensation Reactions, including Claisen Condensation Principles, in Related Ester Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. wikipedia.orglibretexts.org This reaction is fundamental in the synthesis of various ester compounds. libretexts.orgorganic-chemistry.org
While not directly forming the thioester linkage, Claisen and related condensation reactions are crucial for synthesizing the ester backbone of molecules like this compound. For example, a mixed (or crossed) Claisen condensation can be used when one of the esters is not enolizable, such as aromatic esters. organic-chemistry.orgopenstax.org This allows for the controlled formation of a specific β-keto ester. openstax.org
The intramolecular version of this reaction, the Dieckmann condensation, is used to form cyclic β-keto esters from molecules containing two ester groups. wikipedia.orglibretexts.org The mechanism of the Claisen condensation involves the formation of an enolate, followed by a nucleophilic attack and the subsequent removal of a leaving group. libretexts.org The choice of base is critical; typically, the sodium alkoxide corresponding to the alcohol part of the ester is used to avoid transesterification. libretexts.org For mixed Claisen condensations, non-nucleophilic bases like lithium diisopropylamide (LDA) may be employed. wikipedia.org
Asymmetric Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure compounds is of significant interest, particularly in the pharmaceutical and fine chemical industries. nih.gov For chiral molecules like this compound, which has a stereocenter at the 2-position, asymmetric synthesis and chiral resolution are key methodologies.
Metal-Catalyzed Asymmetric Synthesis (e.g., Titanium Catalysis for Precursors)
Metal-catalyzed reactions offer powerful tools for asymmetric synthesis. Chiral titanium complexes, for instance, have been successfully used as catalysts in a variety of asymmetric reactions. umich.edu These include enantioselective additions of alkyl groups to aldehydes to produce chiral secondary alcohols, which can be precursors to the desired ester. nih.gov
Titanium-based multicatalytic systems have been developed to facilitate several transformations in a one-pot fashion, including the enantioselective synthesis of chiral amines from simple building blocks. digitellinc.com This approach, inspired by enzymatic systems, reduces reaction time and waste. digitellinc.com In the context of this compound precursors, a chiral titanium catalyst could be employed for the asymmetric alkylation or reduction steps to establish the stereocenter at the 2-position of the propanoate backbone. For example, enantioselective Friedel-Crafts alkylation reactions catalyzed by a chiral (S)-BINOL-Ti(IV) complex have been reported to produce chiral indole (B1671886) derivatives with high enantiomeric excess. researchgate.net
Biocatalytic and Enzymatic Resolution Methods
Biocatalysis provides a highly selective method for resolving racemic mixtures. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters and carboxylic acids. google.comresearchgate.net This process relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer over the other.
For example, the enzymatic resolution of α-tertiary carboxylic acid esters has been demonstrated using lipases like Candida cylindracea lipase. google.com In a typical resolution, the racemic ester is subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed to the corresponding acid, leaving the other enantiomer as the unreacted ester. google.com These can then be separated. Lipase-catalyzed irreversible transesterification using vinyl esters is another effective method for resolving racemic carboxylic acids. nih.gov
Several commercial lipases have been screened for their ability to catalyze the enantioselective esterification or hydrolysis of 2-methylbutanoic acid and its esters, demonstrating the feasibility of this approach for resolving α-methyl substituted carboxylic acids and esters. researchgate.net
Dynamic Kinetic Resolution in Stereoselective Preparations
Dynamic kinetic resolution (DKR) is a powerful strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov
The DKR process requires a catalyst for the resolution step and a method for racemizing the starting material. nih.gov This has been successfully applied to a wide range of asymmetric catalytic reactions. nih.gov For instance, N-heterocyclic carbene-catalyzed DKR has been used to furnish β-lactones from racemic α-substituted-β-keto esters. nih.gov
In the context of preparing an enantiomerically pure form of this compound, a DKR process could be applied to a racemic precursor. This would involve an enantioselective reaction, such as an enzymatic acylation or hydrolysis, coupled with a racemization catalyst that continuously converts the undesired enantiomer into the desired one. Rhodium-catalyzed DKR of racemic internal allenes has also been demonstrated for the synthesis of chiral allylated triazoles and tetrazoles. mdpi.com
Table of Synthetic Methodologies
| Methodology | Description | Key Reagents/Catalysts | Product Type | Relevant Citations |
| Nucleophilic Substitution | Reaction of a thiol with a carboxylic acid derivative. | Dehydrating agents, Acid chlorides, Thioacetate salts | Thioesters | wikipedia.orgnih.govgoogle.comnih.gov |
| Alkylation | Formation of C-S bonds by reacting a thiol or thioacid with an alkylating agent. | Alkyl halides, Katritzky salts, Alcohols | Thioesters | wikipedia.orgorganic-chemistry.orgnih.gov |
| Claisen Condensation | C-C bond formation between two esters to form a β-keto ester. | Strong bases (e.g., Sodium ethoxide, LDA) | β-Keto Esters | wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgopenstax.org |
| Metal-Catalyzed Asymmetric Synthesis | Use of chiral metal complexes to induce stereoselectivity. | Chiral Titanium complexes (e.g., Ti(IV)-BINOL) | Chiral Precursors (alcohols, etc.) | umich.edunih.govdigitellinc.comresearchgate.net |
| Biocatalytic Resolution | Enzymatic separation of enantiomers from a racemic mixture. | Lipases (e.g., Candida cylindracea, Aspergillus niger) | Enantiomerically enriched acids and esters | google.comresearchgate.netnih.gov |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the starting material. | Enzymes, Metal catalysts (e.g., Rhodium), N-Heterocyclic Carbenes | Enantiomerically pure products | nih.govnih.govmdpi.com |
Chiral Auxiliary Approaches in Related Methylpropanoate Systems
The asymmetric synthesis of β-mercapto carboxylic acids and their derivatives, structurally related to this compound, is a significant challenge in organic chemistry. One of the most reliable and predictable methods for establishing stereochemistry at the C2-position is through the use of chiral auxiliaries. wikipedia.org This strategy involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. uvic.ca After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered. wikipedia.org
In the context of 2-methylpropanoate systems, this approach typically involves the conjugate addition (Michael addition) of a sulfur nucleophile to an α,β-unsaturated carbonyl compound derived from methacrylic acid and a chiral auxiliary. nih.gov Evans' oxazolidinones and their sulfur-containing analogues are among the most effective auxiliaries for this purpose, renowned for their high levels of stereocontrol in a variety of asymmetric transformations, including conjugate additions. researchgate.netresearchgate.netnih.gov
A notable and innovative strategy for the asymmetric synthesis of β-mercapto carboxylic acid derivatives involves an intramolecular sulfur transfer using N-enoyl oxazolidine-2-thiones. acs.org This method, developed by Palomo and colleagues, utilizes a modified Evans-type auxiliary that serves a dual role: it acts as the chiral director and as the source of the sulfur atom. acs.org
In this approach, N-enoyl oxazolidine-2-thiones, which can be prepared from chiral amino alcohols, undergo a Lewis acid-promoted rearrangement. The thiocarbonyl sulfur of the auxiliary itself attacks the β-position of the enoyl system in a conjugate addition fashion. This intramolecular transfer is highly diastereoselective, controlled by the stereocenter(s) on the chiral auxiliary. The reaction affords β-mercapto imides with excellent asymmetric induction. acs.org
The general principle involves four key stages:
Attachment: A chiral oxazolidine-2-thione auxiliary is N-acylated with an α,β-unsaturated acyl group (e.g., crotonyl or cinnamoyl). acs.org
Intramolecular Reaction: A Lewis acid, such as tin(IV) chloride (SnCl₄), promotes the intramolecular conjugate addition of the sulfur atom. acs.org
Detachment: The chiral auxiliary is cleaved from the product. For instance, treatment with sodium borohydride (B1222165) can yield the corresponding β-mercapto alcohol, while other methods can provide the β-mercapto carboxylic acid. acs.org
Regeneration: The resulting oxazolidinone can be recovered and reconverted to the oxazolidine-2-thione using reagents like Lawesson's reagent, allowing for its reuse. acs.org
Detailed findings from the study on the SnCl₄-promoted rearrangement demonstrate the high diastereoselectivity of this intramolecular sulfur transfer. The choice of substituents on both the chiral auxiliary and the enoyl moiety influences the reaction's efficiency and stereochemical outcome. acs.org
| Entry | Substrate (N-Enoyl Oxazolidine-2-thione) | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | (S)-4-benzyl-3-crotonyloxazolidine-2-thione | -CH₃ | -CH₂Ph | (4S)-4-benzyl-3-((R)-3-mercapto-butanoyl)oxazolidine-2-one | 75 | >99:1 |
| 2 | (S)-4-isopropyl-3-crotonyloxazolidine-2-thione | -CH₃ | -CH(CH₃)₂ | (4S)-4-isopropyl-3-((R)-3-mercapto-butanoyl)oxazolidine-2-one | 78 | 96:4 |
| 3 | (R)-4-phenyl-3-crotonyloxazolidine-2-thione | -CH₃ | -Ph | (4R)-4-phenyl-3-((R)-3-mercapto-butanoyl)oxazolidine-2-one | 80 | 95:5 |
| 4 | (S)-4-benzyl-3-cinnamoyloxazolidine-2-thione | -Ph | -CH₂Ph | (4S)-4-benzyl-3-((R)-3-mercapto-3-phenyl-propanoyl)oxazolidine-2-one | 95 | >99:1 |
| 5 | (S)-4-isopropyl-3-cinnamoyloxazolidine-2-thione | -Ph | -CH(CH₃)₂ | (4S)-4-isopropyl-3-((R)-3-mercapto-3-phenyl-propanoyl)oxazolidine-2-one | 93 | 96:4 |
While the intramolecular approach is elegant, the more conventional intermolecular strategy involves the addition of an external thiol, such as thioacetic acid, to an N-methacryloyl derivative of a chiral auxiliary. This method directly installs the acetyl-thio group and creates the 2-methylpropanoyl backbone in a single stereocontrolled step. Studies on the conjugate addition of thioacetic acid to methacrylamides derived from chiral auxiliaries have demonstrated the viability of this approach for achieving asymmetric induction. acs.org The stereochemical outcome is dictated by the shielding effect of the auxiliary's substituents, which direct the incoming nucleophile to one face of the double bond. williams.edu After the addition, the resulting 3-(acetyl-thio)-2-methylpropanoyl group is cleaved from the auxiliary to yield the final product.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Acetyl Thio 2 Methylpropanoate
Hydrolysis Pathways and Kinetics
The presence of two distinct acyl groups, an ethyl ester and a thioacetate (B1230152), means that ethyl 3-(acetyl-thio)-2-methylpropanoate can undergo hydrolysis at two different sites. The conditions of the hydrolysis, particularly the pH, will determine the relative rates of these two processes.
Thioacetate Hydrolysis to Corresponding Thiols
The thioacetate group can be hydrolyzed to yield the corresponding thiol, 3-mercapto-2-methylpropanoate. This reaction, often referred to as deprotection of a thioacetate, can be achieved under both acidic and basic conditions. Basic hydrolysis is a common method for generating thiols from thioacetates. Reagents such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide (B1231860) are effective for this transformation. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thioacetate.
The general mechanism for base-catalyzed hydrolysis of a thioacetate is a stepwise process that begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the thiolate as the leaving group. In aqueous solution, this process is well-studied and is understood to proceed through a triple-well reaction path. Unlike gas-phase reactions which may follow a concerted SN2 mechanism, the reaction in solution is characterized by the formation of this tetrahedral intermediate. chemrxiv.orgrsc.org
The rate of thioacetate hydrolysis is pH-dependent. For a model alkyl thioester like S-methyl thioacetate, the rate constants for acid-mediated (ka), base-mediated (kb), and pH-independent (kw) hydrolysis have been determined, demonstrating that the reaction is significantly faster under basic conditions. tdl.orgresearchgate.net
Table 1: Kinetic Data for Hydrolysis of S-methyl thioacetate in Water
| Parameter | Value | Conditions |
| Acid-mediated rate constant (ka) | 1.5 × 10-5 M-1 s-1 | 23°C |
| Base-mediated rate constant (kb) | 1.6 × 10-1 M-1 s-1 | 23°C |
| pH-independent rate constant (kw) | 3.6 × 10-8 s-1 | 23°C |
| Half-life at pH 7 | 155 days | 23°C |
Data sourced from Whitesides Research Group and PubMed. tdl.orgresearchgate.net
Ester Hydrolysis Mechanisms under Acidic and Basic Conditions
The ethyl ester moiety of the molecule can also be hydrolyzed to the corresponding carboxylic acid, 3-(acetyl-thio)-2-methylpropanoic acid. This reaction can be catalyzed by either acid or base.
Acidic Hydrolysis: Under acidic conditions, the hydrolysis of the ester is the reverse of the Fischer esterification process. researchgate.netcbs.dk The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. rsc.orgnih.gov The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. unibo.itthieme-connect.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. cbs.dkrsc.org Following a proton transfer, the alcohol portion (ethanol) is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. unibo.itthieme-connect.com This reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products. researchgate.netnih.gov
Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. researchgate.netunibo.it The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling an alkoxide ion (ethoxide in this case) as the leaving group. researchgate.net The resulting carboxylic acid is then deprotonated by the strongly basic conditions to form a carboxylate salt, which drives the reaction to completion. unibo.itwikipedia.org An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. libretexts.org
Reduction Reactions of the Ester Moiety (e.g., with Hydride Reagents)
The ethyl ester group in this compound can be reduced to a primary alcohol. The choice of reducing agent is crucial, as esters are less reactive than aldehydes or ketones.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. researchgate.netunibo.itthieme-connect.com The reaction involves the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. cbs.dkrsc.orgunibo.it This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. cbs.dkunibo.itthieme-connect.com Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by another equivalent of hydride to form a primary alcohol after an acidic workup. cbs.dkunibo.itthieme-connect.com Due to the high reactivity of LiAlH4, these reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
In contrast, sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters. researchgate.netthieme-connect.com However, the presence of a nearby sulfur atom can sometimes facilitate the reduction of an ester by NaBH4 through intramolecular assistance. tdl.org For this compound, the thioacetate group is present, but its ability to assist in the reduction of the distant ester group by NaBH4 would depend on the specific reaction conditions and molecular conformation.
It is important to note that LiAlH4 would likely also reduce the thioacetate moiety. The reduction of thioesters with LiAlH4 typically yields the corresponding thiol and alcohol. Therefore, the treatment of this compound with LiAlH4 would be expected to produce 3-mercapto-2-methylpropan-1-ol and ethanol (B145695).
Nucleophilic Attack and Substitution Reactions at the Sulfur Center
Thioesters are more reactive towards nucleophiles than their oxygen-containing ester counterparts. rsc.org This increased reactivity is attributed to the poorer orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which results in a less stabilized C=O bond and a more electrophilic carbonyl carbon. researchgate.net
The most common site of nucleophilic attack on a thioester is the carbonyl carbon, leading to acyl substitution reactions. However, the outline specifies reactions at the sulfur center. Direct nucleophilic attack on the sulfur atom of a thioacetate is less common than attack at the carbonyl carbon. Such a reaction would involve the cleavage of the S-C(O) bond with the acetyl group acting as the leaving group.
A more relevant reaction involving the sulfur center is thiol-thioester exchange. In this reaction, a thiolate anion acts as a nucleophile, attacking the carbonyl carbon of the thioester. This leads to a tetrahedral intermediate which can then expel the original thiolate, resulting in a new thioester. researchgate.net This process is reversible and is a key step in native chemical ligation for peptide synthesis. chemrxiv.org
Aminolysis, the reaction with amines, is another important nucleophilic substitution reaction of thioesters, leading to the formation of amides. The mechanism of aminolysis can be either concerted or stepwise, proceeding through a zwitterionic tetrahedral intermediate. cbs.dk The reaction pathway is influenced by factors such as the nature of the amine and the leaving group ability of the thiolate. cbs.dk
While direct SN2-type substitution at the sulfur atom of the thioacetate is not a commonly reported pathway for this class of compounds under typical nucleophilic conditions, the sulfur atom's nucleophilicity after deacetylation is a key aspect of its chemistry. The initial hydrolysis or aminolysis at the carbonyl carbon generates a thiolate, which is a potent nucleophile itself and can participate in subsequent substitution reactions.
Carbonyl Chemistry and Enolate Formation
The ester group in this compound possesses an α-hydrogen (at the C-2 position), which is acidic and can be removed by a strong base to form an enolate. The acidity of α-hydrogens in esters is significantly lower than in ketones or aldehydes, with typical pKa values around 23-25. researchgate.net
Thioesters, in general, have more acidic α-protons than their corresponding esters. researchgate.netcbs.dk This is because the resonance stabilization provided by the sulfur atom to the carbonyl group is less effective than that of an oxygen atom due to poor p-orbital overlap. researchgate.net This makes the carbonyl group of a thioester more ketone-like, enhancing the acidity of the α-hydrogens. researchgate.net
For this compound, the α-hydrogen is on the carbon adjacent to the ester carbonyl. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
One of the most significant reactions of ester enolates is the Claisen condensation. tdl.orgacsgcipr.org In this reaction, the enolate of one ester molecule attacks the carbonyl group of a second ester molecule, leading to the formation of a β-keto ester after an acidic workup. unibo.it Thioesters can also participate in Claisen-type condensations, often with enhanced reactivity compared to esters. tdl.org The enolate of this compound could potentially react with another molecule of itself in a self-condensation, or with a different electrophile in a crossed Claisen condensation.
Table 2: Approximate pKa Values of α-Hydrogens in Carbonyl Compounds
| Compound Type | Approximate pKa |
| Alkane | ~50 |
| Ester | ~23-25 |
| Ketone | ~19-21 |
| Aldehyde | ~16-18 |
| Thioester | More acidic than esters |
| 1,3-Dicarbonyl | ~9-13 |
Data sourced from Chemistry LibreTexts. researchgate.net
Stereochemical Aspects and Chiral Pool Utilization of Ethyl 3 Acetyl Thio 2 Methylpropanoate
Enantioselective Synthesis and Diastereoselective Control Strategies
The synthesis of enantiomerically pure forms of 3-(acetyl-thio)-2-methylpropanoate derivatives is crucial for their application in pharmaceuticals. Several strategies have been developed to achieve high levels of stereochemical purity, moving beyond the classical synthesis of the racemate from methacrylic acid and thioacetic acid. figshare.comprepchem.com
Chemical Resolution and Diastereoselective Methods: A common industrial approach involves the resolution of the racemic 3-acetylthio-2-methylpropionic acid. This process separates the desired (S)-enantiomer from the (R)-enantiomer. Another strategy involves diastereoselective synthesis. For instance, a highly diastereoselective Michael addition of a thiol to α,β-unsaturated esters has been applied to the synthesis of captopril (B1668294) precursors. acs.org While this reaction can produce low to moderate diastereomeric ratios depending on the temperature, it offers a direct route to the desired stereoisomer. acs.org Furthermore, asymmetric synthesis using a chiral auxiliary, such as an iron(0)-based auxiliary, has been described as a highly diastereomeric method for producing (-)-captopril. acs.org
Enzymatic Synthesis: Biocatalysis offers a powerful and highly selective alternative for producing chiral compounds. Esterases, for example, are effective catalysts for synthesizing homochiral compounds and avoiding undesirable stereoisomers. mdpi.com In the context of captopril intermediates, a hydrolase enzyme from Acinetobacter calcoaceticus has been shown to catalyze the production of D-acetylthioisobutyrate (the (S)-enantiomer of the acid), which is the key intermediate for a series of ACE inhibitors. iyte.edu.tr Enzymatic methods provide a greener and more efficient pathway, often yielding high enantiomeric excess under mild reaction conditions.
| Synthesis Strategy | Description | Key Features |
| Racemic Synthesis | Reaction of methacrylic acid with thioacetic acid. figshare.comprepchem.com | Produces a 1:1 mixture of (R) and (S) enantiomers, requiring subsequent resolution. |
| Chiral Resolution | Separation of enantiomers from a racemic mixture, often using a chiral resolving agent. researchgate.net | A classical and industrially relevant method for obtaining pure enantiomers. |
| Diastereoselective Synthesis | Conjugate addition of thiols to α,β-unsaturated systems using chiral auxiliaries. acs.org | Can provide direct access to the desired stereoisomer; selectivity is temperature-dependent. |
| Enzymatic Hydrolysis | Use of hydrolases to selectively produce the desired enantiomer. iyte.edu.tr | High stereospecificity, mild reaction conditions, environmentally friendly. |
Role as a Chiral Building Block in Complex Molecule Construction
The primary and most extensively documented role of (S)-Ethyl 3-(acetyl-thio)-2-methylpropanoate and its corresponding acid is as a pivotal chiral building block in the synthesis of the antihypertensive drug Captopril. researchgate.netscbt.commdpi.com Captopril's structure is 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline. The synthesis utilizes the (S)-enantiomer of the 3-acetylthio-2-methylpropanoic acid moiety, highlighting the importance of stereochemical purity, as the (S, R) epimer of captopril exhibits a 100-fold lower biological activity. figshare.comacs.org
The typical synthetic route involves:
Activation of the carboxylic acid of (S)-3-acetylthio-2-methylpropanoic acid, often by converting it to the acid chloride. figshare.comresearchgate.net
Coupling of this activated intermediate with the amino acid L-proline under basic conditions to form an amide bond. figshare.comacs.org
Removal of the acetyl protecting group from the thiol, typically via ammonolysis, to yield the final active pharmaceutical ingredient, Captopril. figshare.com
While its application in Captopril synthesis is paramount, the compound is also recognized as a versatile intermediate for creating other complex organic molecules. researchgate.net Additionally, related thiol-containing propanoates have been investigated for use as unique fragrance and flavor materials. google.com
Derivatization for Stereochemical Probing
Confirming the absolute configuration and enantiomeric purity of chiral building blocks like Ethyl 3-(acetyl-thio)-2-methylpropanoate is essential. A powerful method for this determination is NMR spectroscopy, following derivatization with a Chiral Derivatizing Agent (CDA). figshare.comresearchgate.net
For chiral thiols, which can be obtained from the de-acetylation of the title compound, a general and effective protocol involves reaction with a chiral arylalkoxyacetic acid to form diastereomeric thioesters. researchgate.net The resulting diastereomers are no longer mirror images and will exhibit distinct signals in the ¹H or ¹³C NMR spectrum. mdpi.com The difference in chemical shifts (Δδ) between the signals of the two diastereomers allows for the determination of the enantiomeric ratio (and thus enantiomeric excess, ee).
Newly developed CDAs, such as aryl-tert-butoxyacetic acids (e.g., 2-naphtyl-tert-butoxy-acetic acid or 2-NTBA), have been shown to be highly efficient for thiols. researchgate.netresearchgate.net The bulky tert-butyl group helps to establish a more defined conformation in the resulting diastereomeric thioesters, leading to larger and more easily quantifiable differences in their NMR spectra. researchgate.net This method provides a reliable way to probe and confirm the stereochemical integrity of the chiral center in 3-(acetyl-thio)-2-methylpropanoate derivatives.
| Technique | Method | Application |
| NMR Spectroscopy | Reaction with a Chiral Derivatizing Agent (CDA) to form diastereomers. figshare.comresearchgate.net | Determination of enantiomeric excess (ee) and absolute configuration. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Quantitative analysis of enantiomeric purity. |
| X-ray Crystallography | Analysis of a single crystal of a derivative. acs.org | Unambiguous determination of the absolute configuration of a solid compound. |
Chiral Intermediate Utility in Natural Product Synthesis
While this compound is a cornerstone in the synthesis of the synthetic drug Captopril, its application as a chiral intermediate in the total synthesis of natural products is not widely documented in scientific literature. The focus of its use has been overwhelmingly in the pharmaceutical sector.
Thiol-containing moieties are present in a variety of natural products, but the specific 3-mercapto-2-methylpropanoate framework is less common. The synthesis of natural products often relies on chiral building blocks sourced from the "chiral pool"—readily available and inexpensive natural compounds like amino acids or sugars. mdpi.comresearchgate.netresearchgate.net Although synthetic chiral building blocks are also crucial, the literature to date does not highlight this compound in this role for natural product synthesis. Its utility remains primarily as a testament to the power of chiral synthesis in creating effective, single-enantiomer pharmaceuticals.
Applications in Advanced Organic Synthesis Academic Perspective
Utilization as a Versatile Synthetic Intermediate for Organic Transformations
The utility of Ethyl 3-(acetyl-thio)-2-methylpropanoate as a synthetic intermediate is primarily derived from the two key functional groups within its structure: the thioacetate (B1230152) and the ethyl ester. The thioacetate serves as a stable, protected form of a thiol, which can be unmasked under specific conditions to reveal the reactive nucleophilic thiol group.
A common and efficient method for the synthesis of this compound is the thia-Michael addition of thiolacetic acid to α,β-unsaturated esters like 2-methyl-2-propenoates (ethyl methacrylate). google.com This conjugate addition reaction is a powerful tool for carbon-sulfur bond formation. srce.hr The reaction proceeds by the nucleophilic attack of the sulfur atom from thiolacetic acid onto the β-carbon of the activated alkene, yielding the corresponding thioester adduct. srce.hrencyclopedia.pub
Once formed, this compound can undergo various transformations. The acetyl protecting group can be selectively removed, typically via hydrolysis, to generate ethyl 3-mercapto-2-methylpropanoate. google.com This deprotection unmasks the thiol, a potent nucleophile that can be used in a variety of subsequent reactions, including further Michael additions, nucleophilic substitutions, or couplings to other molecular fragments. The ester functionality can also be manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further increasing the synthetic versatility of this scaffold.
| Reaction Type | Reactants | Product | Significance |
|---|---|---|---|
| Thia-Michael Addition (Synthesis) | Ethyl methacrylate (B99206), Thiolacetic acid | This compound | Forms the core C-S bond and installs the protected thiol. google.comsrce.hr |
| Deprotection (Hydrolysis) | This compound, Base or Acid | Ethyl 3-mercapto-2-methylpropanoate | Unmasks the reactive thiol group for further synthesis. google.com |
Integration into Natural Product Total Synthesis Strategies
The structural motifs present in this compound make it a relevant precursor for building blocks used in the total synthesis of several classes of natural products.
Polyketides are a large and structurally diverse class of natural products synthesized from acyl-coenzyme A (acyl-CoA) precursors. mdpi.comnih.gov The biosynthesis of these molecules involves sequential Claisen condensations of thioester units. purdue.edu Synthetic chemists often mimic this biosynthetic strategy by using thioester-activated building blocks to construct the polyketide backbone.
While specific examples detailing the use of this compound in a completed total synthesis are not prevalent in readily available literature, its structure is fundamentally relevant. It represents a C3 propionate (B1217596) unit, a common building block in many polyketide chains. syr.edu The thioester, once deprotected to a thiol and converted to a more biochemically relevant thioester (like an N-acetylcysteamine thioester or a phosphopantetheinyl thioester), could potentially be incorporated into polyketide chains via chemoenzymatic methods or used in biomimetic chemical syntheses. mdpi.compurdue.edu
The synthesis of large macrocyclic structures, such as macrolactams and macrolactones, is a challenging endeavor where the final ring-closing step is critical. Thioesters are frequently employed as activated carboxylic acid derivatives to facilitate these macrocyclization reactions. In natural product biosynthesis, thioesterase (TE) domains are often responsible for catalyzing the cyclization of linear thioester substrates to release the final macrocyclic product. nih.gov
In chemical synthesis, a linear precursor containing a terminal amine and a thioester can be induced to undergo an intramolecular aminolysis, forming the amide bond that closes the ring to form a macrolactam. The thioester group in a precursor derived from this compound could serve as the activated handle for such a cyclization, providing a strategic advantage over less reactive ester or acid functionalities.
Phosphonodepsipeptides are peptide analogues where an amide bond is replaced by a more stable phosphonate (B1237965) linkage. beilstein-journals.org These compounds are of interest as potential enzyme inhibitors and prodrugs. beilstein-journals.org A primary and widely used method for their synthesis involves the phosphonylation of hydroxy esters with N-protected aminoalkylphosphonochloridates. beilstein-journals.orgbeilstein-journals.org
The direct application of this compound in this specific coupling is not straightforward as it lacks the required hydroxyl group. However, its structure offers potential for modification into a suitable precursor for novel phosphonodepsipeptide analogues. For instance, synthetic routes could be devised to convert the sulfur functionality into a hydroxyl group, thereby allowing its incorporation into established phosphonodepsipeptide synthetic strategies. This would enable the creation of analogues with a unique substitution pattern at the β-position, potentially modulating their biological activity.
Role in the Synthesis of Pharmacologically Relevant Chemical Scaffolds
The introduction of sulfur-containing functional groups is a common strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. This compound and its derivatives serve as valuable intermediates in the synthesis of such pharmacologically relevant scaffolds.
The methyl analogue, Methyl 3-(acetylthio)-2-methylpropanoate, has been utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai Patents have disclosed that 3-mercapto-substituted carboxylic acids are used in drug synthesis, and specific analogues like methyl 3-acetylthio-2-methylbutanoate have been identified as drug intermediates. google.com The core value of this compound lies in its ability to introduce a protected β-mercapto-propionate moiety, a structural feature found in a range of bioactive molecules. The controlled release of the thiol group allows for its conjugation to larger, more complex molecules, facilitating the development of new chemical entities for drug discovery programs. nih.gov
Contribution to Novel Flavor and Fragrance Chemical Entity Synthesis through Methodological Advancements
In the flavor and fragrance industry, sulfur-containing compounds are prized for their ability to impart potent and unique sensory characteristics, often reminiscent of tropical fruits, at very low concentrations. google.cominnospk.com However, many of the most impactful thiol-based aroma chemicals are highly volatile and prone to oxidation, making them difficult to handle and stabilize in formulations.
This compound serves as a stable, less odorous precursor to the potent aroma compound ethyl 3-mercapto-2-methylpropanoate. google.com The synthesis via thiolacetic acid addition to ethyl methacrylate provides a controlled and efficient route to this precursor. google.com During application, such as in food preparation or upon exposure to certain conditions, the acetyl group can be cleaved, releasing the free thiol in situ and delivering the desired flavor or fragrance profile. This precursor approach represents a methodological advancement, allowing for enhanced stability and controlled release of desirable aroma compounds. The deprotected thiol, ethyl 3-mercapto-2-methylpropanoate, is noted for imparting fruity, juicy, and tropical notes like guava and mango. google.com
| Compound Name | Reported Aroma Profile | Reference |
|---|---|---|
| Ethyl 3-mercapto-2-methylbutanoate | Guava, mango, tropical, berry, creamy | google.com |
| Ethyl 3-methylthiopropionate | Fruity, pineapple, sulfurous, onion, tropical | innospk.com |
| Ethyl 3-mercaptopropionate | Fruity aroma at low concentration | nih.govnih.gov |
Computational and Theoretical Studies of Ethyl 3 Acetyl Thio 2 Methylpropanoate
Advanced Analytical Characterization Techniques for Thioester Esters
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. For Ethyl 3-(acetyl-thio)-2-methylpropanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The ethyl ester group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methyl group at the second carbon of the propanoate chain would appear as a doublet. The methine proton at the same carbon would likely be a multiplet due to coupling with the adjacent methyl and methylene protons. The methylene protons at the third carbon, being diastereotopic, might appear as two separate multiplets. The acetyl group's methyl protons would present as a sharp singlet.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.20 | Triplet | 3H | -OCH₂CH₃ |
| ~1.25 | Doublet | 3H | -CH(CH₃ )CH₂- |
| ~2.35 | Singlet | 3H | -S-C(=O)CH₃ |
| ~2.80-3.00 | Multiplet | 1H | -CH (CH₃)CH₂- |
| ~3.10-3.30 | Multiplet | 2H | -CH(CH₃)CH₂ -S- |
| ~4.10 | Quartet | 2H | -OCH₂ CH₃ |
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The spectrum is expected to show signals for the two carbonyl carbons (ester and thioester), the carbons of the ethyl group, the carbons of the propanoate backbone, and the methyl carbon of the acetyl group.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -OCH₂CH₃ |
| ~17 | -CH(CH₃ )CH₂- |
| ~30 | -S-C(=O)CH₃ |
| ~35 | -CH(CH₃)CH₂ -S- |
| ~45 | -CH (CH₃)CH₂- |
| ~61 | -OCH₂ CH₃ |
| ~172 | -C (=O)O- |
| ~195 | -S-C (=O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and thioester groups. The C-O stretching of the ester and the C-S stretching of the thioester would also be observable.
Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1735 | C=O stretch (Ester) |
| ~1690 | C=O stretch (Thioester) |
| ~2980-2850 | C-H stretch (Aliphatic) |
| ~1250-1000 | C-O stretch (Ester) |
| ~700-600 | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the acetyl group, and other characteristic fragments.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z | Fragment Ion Assignment |
| [M]+ | Molecular Ion |
| [M - 45]+ | Loss of ethoxy group (-OCH₂CH₃) |
| [M - 43]+ | Loss of acetyl group (-COCH₃) |
| [M - 75]+ | Loss of thioacetyl group (-SCOCH₃) |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC, HPLC)
Chromatographic methods are essential for assessing the purity of a compound and for separating isomers.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to determine the purity of a sample and to identify any volatile impurities. The retention time of the compound would depend on the column polarity, temperature program, and carrier gas flow rate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a common method for purity assessment. A UV detector would be suitable for detection, given the presence of the carbonyl groups.
Chiral Analytical Methods (e.g., Chiral HPLC, GC, Optical Rotation)
This compound possesses a chiral center at the second carbon of the propanoate chain, and therefore exists as a pair of enantiomers. Chiral analytical methods are necessary to separate and quantify these enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for the enantiomeric separation of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including esters.
Chiral Gas Chromatography (GC)
For volatile chiral compounds, chiral GC can also be employed. This method uses a capillary column coated with a chiral stationary phase to achieve enantiomeric separation.
Optical Rotation
The optical rotation of a chiral compound is a physical property that can be measured using a polarimeter. Each enantiomer of this compound would rotate the plane of polarized light to an equal but opposite extent. While this method can confirm the presence of a chiral substance and determine the enantiomeric excess of a mixture, it does not separate the enantiomers.
Future Research Directions and Emerging Paradigms
Development of Greener and More Sustainable Synthetic Routes
The conventional synthesis of Ethyl 3-(acetyl-thio)-2-methylpropanoate would likely involve the esterification of its parent carboxylic acid, 3-(acetylthio)-2-methylpropanoic acid. guidechem.comprepchem.comnih.govechemi.com This precursor is a known intermediate in the synthesis of pharmaceuticals. echemi.com Future research will likely focus on developing more sustainable methods for the synthesis of the title compound, moving away from traditional esterification procedures that may use harsh catalysts or generate significant waste.
Key areas for investigation include:
Catalyst Development: The exploration of solid acid catalysts, such as zeolites or functionalized resins, could offer recyclable and less corrosive alternatives to mineral acids like sulfuric acid. These heterogeneous catalysts simplify product purification and minimize waste streams.
Alternative Esterification Techniques: Microwave-assisted organic synthesis (MAOS) presents a promising avenue for accelerating the esterification process, potentially leading to higher yields in shorter reaction times and with reduced energy consumption.
Green Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could replace conventional volatile organic compounds (VOCs), thereby reducing the environmental impact of the synthesis.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Catalyst | Solvent | Key Advantages | Research Focus |
| Conventional Fischer Esterification | Sulfuric Acid, HCl | Toluene, Benzene | Well-established | High waste, harsh conditions |
| Solid Acid Catalysis | Zeolites, Nafion | Green Solvents | Recyclable catalyst, milder conditions | Catalyst efficiency and longevity |
| Microwave-Assisted Synthesis | Various | Solvent-free or Green Solvents | Rapid reaction times, energy efficiency | Optimization of reaction parameters |
| Enzymatic Esterification | Lipases | Non-aqueous media | High selectivity, mild conditions | Enzyme stability and reusability |
Expanding the Scope of Biocatalytic Transformations for Thioester Esters
Biocatalysis offers a powerful and environmentally benign approach to chemical synthesis. For this compound, the use of enzymes, particularly lipases, for its synthesis represents a significant area for future research. Lipases are known to catalyze esterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions.
Future research in this domain could focus on:
Screening for Novel Lipases: Identifying and characterizing new lipases from microbial sources that exhibit high activity and stability for the esterification of 3-(acetylthio)-2-methylpropanoic acid with ethanol (B145695).
Immobilization Techniques: Developing robust immobilization strategies for promising lipases to enhance their operational stability and facilitate their recovery and reuse, thereby improving the economic feasibility of the biocatalytic process.
Reaction Engineering: Optimizing reaction parameters such as temperature, substrate concentration, and water content in non-aqueous media to maximize the yield and purity of this compound.
Exploration of Novel Reactivity Patterns and Derivatizations
The presence of both a thioester and an ester functional group in this compound provides opportunities for selective chemical transformations and the synthesis of novel derivatives. Future research could explore the differential reactivity of these two groups.
Potential areas of investigation include:
Selective Hydrolysis: Developing conditions for the selective hydrolysis of either the thioester or the ethyl ester to yield valuable intermediates for further synthesis.
Aminolysis Reactions: Investigating the reaction of this compound with various amines to form amides, leveraging the higher reactivity of the thioester compared to the ester.
Thiol-Thioester Exchange: Exploring the potential for thiol-thioester exchange reactions to introduce different thiol-containing moieties into the molecule, thereby creating a library of related compounds with potentially diverse properties.
Integration into Advanced Functional Material Design (from a chemical synthesis perspective)
From a chemical synthesis perspective, small molecules like this compound can serve as valuable building blocks or modifying agents in the design of advanced functional materials. The thioester functionality is of particular interest in polymer chemistry.
Emerging research directions in this area could involve:
Chain Transfer Agents in RAFT Polymerization: Investigating the potential of this compound and its derivatives to act as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. polymersource.capolymersource.cacymitquimica.com RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. The thioester group is a key functional component of many RAFT agents.
Monomer Synthesis: Utilizing this compound as a precursor for the synthesis of novel monomers. For instance, derivatization of the ethyl ester group could introduce a polymerizable moiety, allowing for the incorporation of the thioester group into polymer backbones or side chains.
Surface Modification: Exploring the use of this molecule for the chemical modification of surfaces. The thioester could potentially react with surface-bound functionalities to introduce new properties to materials.
The table below outlines potential research avenues for the application of this compound in materials science.
| Application Area | Role of this compound | Desired Outcome | Research Focus |
| Polymer Chemistry | Potential RAFT Agent or Precursor | Controlled polymer architectures | Synthesis of derivatives and testing in RAFT polymerization |
| Monomer Synthesis | Building Block | Novel functional polymers | Development of synthetic routes to new monomers |
| Surface Science | Surface Modifying Agent | Tailored surface properties | Investigating reaction conditions for surface functionalization |
Q & A
Q. Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify ester carbonyl (δ ~170 ppm), acetyl-thio group (δ ~2.3 ppm for CH₃CO), and methylpropanoate backbone .
- HSQC/HMBC : Correlate sulfur-linked protons to confirm thioester connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer :
Discrepancies often arise from variations in:
- Assay conditions : Standardize enzymatic assays (e.g., fixed pH, temperature) to compare inhibition rates. For example, highlights how trifluoromethyl groups alter enzyme affinity under different pH conditions .
- Structural analogs : Perform SAR studies by synthesizing derivatives with modified sulfur/acetyl groups. Compare IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases .
- Data normalization : Use positive controls (e.g., known inhibitors) and normalize activity to molar concentration to mitigate batch-to-batch variability .
Advanced Question: What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodological Answer :
- DFT calculations : Model the electrophilicity of the thioester carbonyl group using Gaussian or ORCA software. Compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack .
- Molecular docking : Predict binding modes with biological targets (e.g., proteases) using AutoDock Vina. Focus on sulfur’s role in hydrogen bonding and hydrophobic interactions .
- Solvent effects : Simulate reaction pathways in polar (acetonitrile) vs. nonpolar (toluene) solvents to optimize selectivity .
Basic Question: How should researchers handle and store this compound to ensure stability?
Q. Methodological Answer :
- Storage : Keep in airtight, amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioester group .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Avoid exposure to strong oxidizers (e.g., H₂O₂) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .
Advanced Question: What mechanistic insights guide the optimization of this compound’s anti-inflammatory activity?
Q. Methodological Answer :
- Target identification : Screen against COX-1/COX-2 using fluorometric assays. Compare inhibition kinetics (Kᵢ) to NSAIDs like ibuprofen .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LCMS to identify metabolites (e.g., hydrolyzed thioesters) .
- In vivo validation : Administer in rodent models of inflammation (e.g., carrageenan-induced paw edema) and measure cytokine levels (IL-6, TNF-α) via ELISA .
Basic Question: How can researchers scale up the synthesis of this compound without compromising yield?
Q. Methodological Answer :
- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems to improve heat/mass transfer during exothermic steps (e.g., acetylation) .
- Catalyst recycling : Immobilize catalysts (e.g., lipases for esterification) on silica or magnetic nanoparticles to reduce costs .
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .
Advanced Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Q. Methodological Answer :
- Steric effects : The 2-methyl group hinders nucleophilic attack at the β-carbon. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate steric hindrance .
- Electronic effects : The electron-withdrawing acetyl-thio group activates the α-carbon for SN2 reactions. Quantify via Hammett plots using substituents with varying σ values .
- Computational validation : Compare charge distribution (Mulliken charges) at reactive sites using DFT to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
